3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester
Description
The compound 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester is a dihydropyridine derivative characterized by:
- A 3-nitrophenyl substituent at the 4-position of the pyridine ring.
- A 1H-imidazol-1-ylmethyl group at the 2-position.
- Ethyl and methyl ester groups at the 3- and 5-positions, respectively.
Properties
CAS No. |
103417-69-2 |
|---|---|
Molecular Formula |
C21H22N4O6 |
Molecular Weight |
426.4 g/mol |
IUPAC Name |
3-O-ethyl 5-O-methyl 2-(imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C21H22N4O6/c1-4-31-21(27)19-16(11-24-9-8-22-12-24)23-13(2)17(20(26)30-3)18(19)14-6-5-7-15(10-14)25(28)29/h5-10,12,18,23H,4,11H2,1-3H3 |
InChI Key |
BFLKGKGRZKABHQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)CN3C=CN=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-dihydro-2-(imidazol-1-yl-methyl)-6-methyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylic acid 3-ethyl 5-methyl diester Wy 27569 Wy-27569 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Wy-27569 involves the preparation of a series of 2-heteroaryl-substituted dihydropyridines . The synthetic route typically includes the following steps:
Formation of the dihydropyridine core: This is achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Substitution reactions: The dihydropyridine core is then substituted with various heteroaryl groups to achieve the desired chemical structure.
Esterification: The final step involves esterification to form the diester functional groups.
Industrial production methods for Wy-27569 would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Wy-27569 undergoes several types of chemical reactions, including:
Oxidation: Wy-27569 can be oxidized to form various oxidation products, depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can be used to modify the nitro group present in the compound, potentially forming amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole and dihydropyridine moieties, to form various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Wy-27569 has several scientific research applications, including:
Cardiovascular research: Due to its combined calcium channel blocking and thromboxane synthetase inhibiting properties, Wy-27569 is studied for its potential to treat hypertension and other cardiovascular diseases.
Pharmacological studies: The compound is used in pharmacological studies to investigate its effects on calcium channels and thromboxane synthesis, providing insights into its mechanism of action and potential therapeutic benefits.
Mechanism of Action
Wy-27569 exerts its effects through two primary mechanisms:
Calcium channel blocking: Wy-27569 inhibits the influx of calcium ions through voltage-gated calcium channels, leading to vasodilation and reduced blood pressure.
Thromboxane synthetase inhibition: The compound inhibits thromboxane synthetase, an enzyme involved in the synthesis of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Ester Group Variations
a) 3,5-Pyridinedicarboxylic Acid, 2,6-Dimethyl-4-(3-Nitrophenyl)-, 3-Ethyl 5-Methyl Ester (CAS 89267-41-4)
- Key Differences : Lacks the imidazolylmethyl group at the 2-position; instead, it has a methyl group at the 6-position.
- The absence of imidazole may also lower bioactivity in pharmacological contexts .
b) Dimethyl 1′,2′,6′-Trimethyl-1′,4′-Dihydro-2,4′-Bipyridine-3′,5′-Dicarboxylate
- Key Differences : Features a 2-pyridinyl substituent at the 4-position and methyl esters.
- Impact : The bipyridine structure enhances π-π stacking but lacks nitro and imidazole groups, limiting redox activity and coordination sites .
c) Diethyl 8-Cyano-7-(4-Nitrophenyl)-2-Oxo-3-Phenethyl-1,2,3,7-Tetrahydroimidazo[1,2-a]Pyridine-5,6-Dicarboxylate (1l)
- Key Differences: Contains a cyano group and phenethyl substituent instead of imidazolylmethyl.
- However, the absence of imidazole reduces metal-binding capacity .
Substituent Position and Electronic Effects
a) 3,5-Pyridinedicarboxylic Acid, 2-(Hydroxymethyl)-6-Methyl-4-(2-Nitrophenyl)-, Dimethyl Ester (CAS 145655-13-6)
- Key Differences : Nitrophenyl group at the 2-position (vs. 3-position in the target compound) and a hydroxymethyl substituent.
- Impact : The 2-nitrophenyl group reduces steric hindrance but may alter electronic distribution, affecting intermolecular interactions in MOFs or drug-receptor binding .
b) 2-Amino-1,4-Dihydro-6-Methyl-4-(3-Nitrophenyl)-3,5-Pyridinedicarboxylic Acid 3-(1-Diphenylmethyl-Azetidin-3-yl) Ester 5-Isopropyl Ester
- Key Differences: Features an amino group and a bulky azetidine ester.
- Impact: The amino group enhances basicity, while the azetidine moiety may improve blood-brain barrier penetration in pharmaceutical applications .
Physicochemical Properties
Biological Activity
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2-(1H-imidazol-1-ylmethyl)-6-methyl-4-(3-nitrophenyl)-, 3-ethyl 5-methyl ester is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C19H23N3O4. It features a dihydropyridine structure with various substituents that contribute to its biological activity. The presence of a nitrophenyl group and imidazolylmethyl moiety suggests potential interactions with biological targets.
Antimicrobial Properties
Research indicates that pyridine derivatives exhibit significant antimicrobial activity. In studies involving various bacterial strains, including Gram-positive and Gram-negative bacteria, compounds related to 3,5-pyridinedicarboxylic acid demonstrated inhibition of bacterial growth. For instance, the minimal inhibitory concentration (MIC) values for certain derivatives were reported as high as 4000 µg/ml against some strains, while others showed more promising results .
Anticancer Activity
The compound's structure allows it to interact with cellular pathways involved in cancer progression. Studies have shown that similar dihydropyridine derivatives can inhibit the proliferation of cancer cells by modulating key signaling pathways. For example, compounds targeting the MIF (macrophage migration inhibitory factor) protein have shown effectiveness in suppressing tumor growth in various cancer models .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The nitrophenyl group may interact with enzymes involved in metabolic pathways.
- Receptor Modulation : The imidazolylmethyl group can influence receptor binding and activity, particularly in neurotransmission and cellular signaling.
- Antioxidant Activity : Some studies suggest that pyridine derivatives possess antioxidant properties, which can protect cells from oxidative stress.
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of several pyridine derivatives against common pathogens. The results indicated that compounds similar to 3,5-pyridinedicarboxylic acid exhibited varying degrees of effectiveness against Escherichia coli and Staphylococcus aureus. The most effective derivative had an MIC of 200 µg/ml against E. coli .
Study 2: Anticancer Potential
In vitro studies evaluated the anticancer potential of dihydropyridine derivatives on breast cancer cell lines. Results showed a significant reduction in cell viability when treated with these compounds, highlighting their potential as chemotherapeutic agents .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H23N3O4 |
| Molecular Weight | 329.4 g/mol |
| Antimicrobial MIC | Up to 4000 µg/ml |
| Anticancer IC50 | Varies by cell line |
| Cardiovascular Activity | Calcium channel blockade |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
